molecular formula C8H7FO2 B1295240 3-Fluorophenyl acetate CAS No. 701-83-7

3-Fluorophenyl acetate

Cat. No.: B1295240
CAS No.: 701-83-7
M. Wt: 154.14 g/mol
InChI Key: IAWZWMGUTKRLQB-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Organic Chemistry

3-Fluorophenyl acetate serves as an important building block in synthetic organic chemistry. Its utility stems from the presence of both the fluorine atom and the acetate group, which can participate in various chemical reactions.

Reactions and Derivatives

  • Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles, leading to a variety of derivatives that are useful in further synthesis.
  • Acylation Reactions : The acetate group allows for acylation reactions, which are fundamental in the synthesis of esters and amides.
Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of fluorine with nucleophiles3-Hydroxyphenyl acetate
AcylationFormation of esters or amides3-Fluorophenyl butyrate

Pharmaceutical Applications

This compound is being explored for its potential in drug development. Its structural characteristics make it a candidate for designing new pharmaceutical agents.

Case Studies

  • Checkpoint Kinase Inhibitors : Research has identified 3-fluorophenyl derivatives as potential inhibitors of checkpoint kinases, which are crucial in cancer therapy. A study demonstrated that certain derivatives exhibited significant inhibitory activity against these kinases, suggesting a pathway for developing anticancer drugs .
  • Antimicrobial Agents : The compound's derivatives have shown promise as antimicrobial agents. For instance, modifications to the 3-fluorophenyl structure have led to compounds with enhanced activity against various bacterial strains.
Study FocusFindingsReference
Checkpoint Kinase InhibitionSignificant inhibitory activity
Antimicrobial ActivityEnhanced efficacy against bacterial strains

Material Science

In material science, this compound is investigated for its role in developing advanced materials with specific properties.

Coatings and Polymers

  • Fluorinated Coatings : Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance chemical resistance and reduce surface energy, making materials more hydrophobic.
  • Additives in Plastics : The compound is also being studied as an additive to improve the performance characteristics of plastics used in various applications.
Application TypeBenefitExample Use
CoatingsImproved chemical resistanceIndustrial coatings
AdditivesEnhanced hydrophobicityPlastic manufacturing

Biological Activity

3-Fluorophenyl acetate (C8H7FO2) is an organofluorine compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including antimicrobial, antiviral, and cytotoxic activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a fluorine atom at the meta position and an acetate group. Its molecular structure can be represented as follows:

C8H7FO2\text{C}_8\text{H}_7\text{F}\text{O}_2

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives of substituted phenyl acetates found that this compound showed notable bactericidal effects against several strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific pathways for this compound have yet to be fully elucidated.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

The antiviral potential of this compound has been explored in the context of hantaviruses. A derivative, N1-3-fluorophenyl-inosine (FPI), was synthesized and tested for its efficacy against Hantaan virus. The effective concentration (EC50) for FPI was determined to be 94 µM, with no observed cytotoxicity at concentrations exhibiting antiviral activity. This suggests that the compound may serve as a scaffold for further antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of any therapeutic agent. In vitro studies on mammalian cell lines (e.g., L929 fibroblasts) indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 200 µM. The results suggest a favorable safety margin for potential therapeutic applications.

Concentration (µM) Cell Viability (%)
0100
5095
10092
20088

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Frontiers in Microbiology highlighted the antimicrobial effects of various fluorinated compounds, including derivatives of phenyl acetate. The findings suggested that compounds with fluorine substitutions could enhance antibacterial activity due to increased lipophilicity and membrane permeability .
  • Antiviral Mechanism : Research on FPI demonstrated its mechanism against hantaviruses, indicating that while it did not significantly alter viral RNA levels, it effectively reduced viral plaque formation, suggesting a potential mechanism of action that warrants further investigation .
  • Safety Profile : A comprehensive review on organofluorine compounds emphasized the importance of evaluating the safety profiles of such compounds in drug development. It noted that while some derivatives exhibit toxicity, others like this compound showed promising safety profiles, making them suitable candidates for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluorophenyl acetate derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via esterification of 3-fluorophenylacetic acid (CAS 331-25-9) with acetylating agents. For example, acylation using acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄) at 60–80°C yields the ester . Alternative routes include nucleophilic substitution of fluorinated aryl halides with acetate salts in polar aprotic solvents (e.g., DMF) under reflux . Structural confirmation is achieved via ¹H NMR, where the acetate methyl group appears as a singlet at δ ~2.1–2.3 ppm, and fluorophenyl protons show characteristic splitting patterns .

Q. How can IR spectroscopy distinguish this compound from its parent acid?

  • Methodological Answer : The carbonyl (C=O) stretch of the acetate ester appears at ~1740–1760 cm⁻¹, distinct from the carboxylic acid C=O stretch (~1700–1720 cm⁻¹). The absence of a broad O-H stretch (~2500–3300 cm⁻¹) in the ester further confirms successful acetylation. For 3-fluorophenylacetic acid, the C-F stretching vibration is observed at 1100–1250 cm⁻¹ .

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

  • Methodological Answer : Mixed solvents like ethyl acetate/hexane (1:3 v/v) or dichloromethane/pentane are effective due to the compound’s moderate polarity. Solubility testing in CCl₄ and CS₂ (as used for IR spectroscopy) indicates non-polar solvent compatibility, but polar aprotic solvents (e.g., DMSO) may dissolve larger quantities for reaction setups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring toward electrophilic substitution. The Mulliken charge distribution on the fluorophenyl ring and LUMO energy maps help identify reactive sites. Validation via X-ray crystallography (using SHELX for refinement) ensures structural accuracy .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed cross-couplings of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 67% vs. 92% for similar reactions) may arise from ligand choice (e.g., PPh₃ vs. bidentate ligands), solvent purity, or trace moisture. Systematic optimization using Design of Experiments (DoE) can isolate critical variables. Monitoring reaction progress via TLC or inline FTIR ensures reproducibility.

Q. How does the fluorine substituent influence the pharmacokinetic properties of this compound prodrugs?

  • Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro assays (e.g., microsomal stability tests) compare the half-life of this compound to non-fluorinated analogs. LogP measurements (via HPLC) quantify lipophilicity, while molecular docking studies (AutoDock Vina) predict binding affinities to target enzymes .

Q. Methodological Challenges and Solutions

Q. What techniques validate the purity of this compound in complex mixtures?

  • Methodological Answer : High-resolution LC-MS (ESI+ mode) identifies impurities via exact mass (<5 ppm error). Quantitative ¹⁹F NMR integrates the fluorine signal relative to an internal standard (e.g., trifluoroacetic acid) . For trace analysis, GC-MS with a DB-5MS column separates volatile derivatives.

Q. How can researchers mitigate safety risks during large-scale synthesis?

  • Methodological Answer : Safety protocols from analogous compounds (e.g., 3-chlorophenol ) recommend using closed systems to handle volatile intermediates. Personal protective equipment (PPE) and fume hoods are mandatory. Thermal stability assessments via DSC prevent exothermic decomposition during scale-up.

Properties

IUPAC Name

(3-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZWMGUTKRLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220382
Record name 1-Acetoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-83-7
Record name Phenol, 3-fluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-3-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-fluorophenol (100 g, 0.890 mol) in methylene chloride is cooled to 0° C. to 5° C., treated with pyridine (75.0 mL, 0.930 mol), stirred for several minutes, treated dropwise with acetyl chloride (66.0 mL, 0.930 mol) while maintaining the reaction mixture temperature below 17° C., stirred at ice-bath temperature for two hours, warmed to room temperature, and poured into an ice-water mixture. The organic phase is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain the title product as a yellow oil which is identified by 1H NMR spectral analysis.
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100 g
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75 mL
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66 mL
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ice water
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